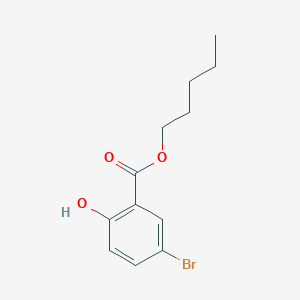

Pentyl 5-bromo-2-hydroxybenzoate

Description

Pentyl 5-bromo-2-hydroxybenzoate is an ester derivative of 5-bromo-2-hydroxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a pentyl (C5H11) ester moiety. The compound features a bromine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring.

The hydroxyl group introduces acidity, enabling interactions with polar solvents or bases, while the bromine substituent may serve as a reactive site for further functionalization, such as Suzuki coupling in pharmaceutical synthesis.

Properties

CAS No. |

100388-15-6 |

|---|---|

Molecular Formula |

C12H15BrO3 |

Molecular Weight |

287.15 g/mol |

IUPAC Name |

pentyl 5-bromo-2-hydroxybenzoate |

InChI |

InChI=1S/C12H15BrO3/c1-2-3-4-7-16-12(15)10-8-9(13)5-6-11(10)14/h5-6,8,14H,2-4,7H2,1H3 |

InChI Key |

ICTVJEPRLSQFEE-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C1=C(C=CC(=C1)Br)O |

Canonical SMILES |

CCCCCOC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pentyl 5-bromo-2-hydroxybenzoate with structurally related esters, focusing on substituent effects and physicochemical properties:

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Key Findings:

Alkyl Chain Length: The pentyl chain in this compound increases lipophilicity compared to ethyl or butyl analogs, enhancing solubility in nonpolar solvents like hexane or toluene. This property is critical for applications requiring slow evaporation rates, as seen in Pentyl Acetate’s use in coatings . Shorter chains (e.g., ethyl) improve water miscibility, making Ethyl 5-bromo-2-hydroxybenzoate more suitable for aqueous-phase reactions .

Substituent Effects :

- The hydroxyl group at the 2-position increases acidity (pKa ~8–10), enabling salt formation with bases. In contrast, methoxy-substituted analogs (e.g., Ethyl 5-bromo-2-methoxybenzoate) exhibit reduced reactivity and higher stability under acidic conditions .

- Bromine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, whereas its steric bulk may hinder some reactions.

Applications :

- Pharmaceuticals : Ethyl and pentyl esters are intermediates in prodrug synthesis, where esterase enzymes cleave the alkyl chain to release active metabolites.

- Coatings : Butyl and pentyl analogs are used as high-boiling solvents in specialty coatings due to their slow evaporation .

Research and Industrial Relevance

- Synthetic Routes: this compound is likely synthesized via Fischer esterification of 5-bromo-2-hydroxybenzoic acid with pentanol, catalyzed by sulfuric acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.